ethyl 5-acetamido-2-amino-4,6-dimethylpyridine-3-carboxylate
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Overview
Description
ethyl 5-acetamido-2-amino-4,6-dimethylpyridine-3-carboxylate is a chemical compound with a complex structure that includes an ethyl ester, amino, acetamido, and dimethyl groups attached to a nicotinate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-acetamido-2-amino-4,6-dimethylpyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the acylation of 2-amino-4,6-dimethylnicotinic acid with acetic anhydride to introduce the acetamido group. This is followed by esterification with ethanol in the presence of a strong acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
ethyl 5-acetamido-2-amino-4,6-dimethylpyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to amino groups.
Substitution: The acetamido group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Acyl chlorides and anhydrides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted nicotinates, which can have different functional groups replacing the original acetamido group .
Scientific Research Applications
ethyl 5-acetamido-2-amino-4,6-dimethylpyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 5-acetamido-2-amino-4,6-dimethylpyridine-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of certain enzymes .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Known for its antimicrobial and anticancer activities.
Thiadiazole Derivatives: Exhibits a broad spectrum of biological activities, including antiviral and anticancer properties.
Uniqueness
ethyl 5-acetamido-2-amino-4,6-dimethylpyridine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and drug development .
Properties
Molecular Formula |
C12H17N3O3 |
---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
ethyl 5-acetamido-2-amino-4,6-dimethylpyridine-3-carboxylate |
InChI |
InChI=1S/C12H17N3O3/c1-5-18-12(17)9-6(2)10(15-8(4)16)7(3)14-11(9)13/h5H2,1-4H3,(H2,13,14)(H,15,16) |
InChI Key |
VIXXPQWAQPQGGV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N=C1N)C)NC(=O)C)C |
Origin of Product |
United States |
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